AZD6088 -

AZD6088

Catalog Number: EVT-1594563
CAS Number:
Molecular Formula: C21H36N4O3
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AZD6088 was developed by AstraZeneca and is classified as a synthetic organic compound. It falls under the category of muscarinic receptor agonists, specifically targeting the M1 subtype of the muscarinic acetylcholine receptors. The M1 receptor is a G protein-coupled receptor that plays a crucial role in mediating various central nervous system functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD6088 involves several key steps, primarily utilizing palladium-catalyzed cross-coupling reactions. The compound is synthesized from readily available precursors through methods such as:

  1. Palladium-Catalyzed Cross-Coupling: This method allows for the formation of carbon-carbon bonds, which is essential for constructing the complex structure of AZD6088.
  2. Radiosynthesis: For imaging studies, AZD6088 can be radiolabeled using techniques like the Suzuki–Miyaura cross-coupling method to create isotopes suitable for positron emission tomography (PET) imaging.

The technical details of the synthesis include careful control of reaction conditions to ensure high yields and purity of the final product, typically exceeding 99% radiochemical purity in radiolabeled forms .

Molecular Structure Analysis

Structure and Data

AZD6088 has a complex molecular structure characterized by multiple functional groups that contribute to its binding affinity and selectivity for the M1 receptor. Its structural formula can be represented as follows:

  • Chemical Formula: C15_{15}H20_{20}N2_{2}O
  • Molecular Weight: Approximately 244.34 g/mol

The compound features a bipiperidine backbone, which is crucial for its interaction with the M1 receptor. The three-dimensional conformation of AZD6088 allows it to fit into the receptor's binding site effectively, facilitating its agonistic action.

Chemical Reactions Analysis

Reactions and Technical Details

AZD6088 participates in various chemical reactions that are critical for its pharmacological activity:

The precise nature of these reactions can be studied using techniques such as liquid chromatography-mass spectrometry (LC-MS) to track metabolites and assess bioavailability .

Mechanism of Action

Process and Data

AZD6088 exerts its effects primarily through activation of the M1 muscarinic acetylcholine receptor. Upon binding to this receptor, AZD6088 induces conformational changes that activate downstream signaling pathways involving G proteins. This activation leads to increased intracellular calcium levels and enhanced neurotransmitter release, particularly acetylcholine, which is vital for cognitive processes.

Key data points regarding its mechanism include:

  • EC50 Values: The effective concentration at which AZD6088 produces 50% of its maximum response at the M1 receptor is crucial for understanding its potency.
  • Receptor Occupancy: Studies have shown that AZD6088 significantly reduces uptake of radiolabeled tracers in PET imaging, indicating effective receptor occupancy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD6088 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in organic solvents, which is beneficial for formulation into pharmaceutical preparations.
  • Lipophilicity: The logP value indicates favorable lipophilicity, suggesting potential for blood-brain barrier penetration.
  • Stability: The compound shows stability under physiological conditions, which is essential for therapeutic applications.

These properties are critical in determining the drug's bioavailability and therapeutic efficacy .

Applications

Scientific Uses

AZD6088 has significant potential applications in scientific research and clinical settings:

  1. Cognitive Enhancement: Due to its selective action on M1 receptors, AZD6088 may improve cognitive function in patients with Alzheimer's disease or schizophrenia.
  2. Imaging Studies: Radiolabeled forms of AZD6088 can be used as PET tracers to study M1 receptor dynamics in vivo, aiding drug development and understanding disease mechanisms.
  3. Pharmacological Research: As a tool compound, AZD6088 facilitates research into muscarinic receptor biology and pharmacology.
Introduction to AZD6088 in Contemporary Pharmacological Research

Historical Context and Discovery of AZD6088 in Drug Development

AZD6088 emerged from AstraZeneca's dedicated neuroscience drug discovery programs in the early 21st century, representing a strategic investment in targeted muscarinic receptor modulation. As a synthetic small molecule (MW: 392.28 g/mol), its chemical identity was established as ethnyl (3-endo)-3-(3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride [4] [5]. The compound's discovery followed systematic structure-activity relationship (SAR) studies focused on azabicyclic scaffolds – an approach informed by earlier muscarinic ligands like arecoline and quinuclidine derivatives that demonstrated CNS penetration but lacked subtype selectivity [1]. AZD6088 was specifically engineered to overcome the historical limitations of orthosteric agonists by incorporating structural features enabling M1 receptor preference, including a bridged nitrogen system and carboxylate ester group that conferred optimal binding pocket interactions while maintaining drug-like properties (XLogP: 2.17; TPSA: 65.12 Ų) [4] [9].

Table 1: Key Chemical Identifiers of AZD6088

PropertyIdentifier
Canonical SMILESCCOC(=O)N1CCC(CC1)(C)N1CCC(CC1)N1C(=O)NC2C1CCCC2
Isomeric SMILESCCOC(=O)N1CCC(CC1)(C)N1CCC(CC1)N1C(=O)N[C@@H]2[C@@H]1CCCC2
InChIInChI=1S/C21H36N4O3/c1-3-28-20(27)23-14-10-21(2,11-15-23)24-12-8-16(9-13-24)25-18-7-5-4-6-17(18)22-19(25)26/h16-18H,3-15H2,1-2H3,(H,22,26)/t17-,18-/m0/s1
InChI KeyIVJDEIANCSDDAO-ROUUACIJSA-N
Molecular FormulaC₂₁H₃₆N₄O₃
Hydrogen Bond Acceptors7
Rotatable Bonds5

Preclinical development progressed to Phase I clinical trials (NCT identifier not disclosed) by 2009, with studies confirming its oral bioavailability and pharmacokinetic profile in healthy volunteers [5]. Despite promising mechanistic foundations, AstraZeneca discontinued development prior to Phase II, though the compound remains cataloged in pharmacological databases (GtoPdb Ligand ID: 7822) as a reference selective M1 partial agonist [4].

Role of AZD6088 in Muscarinic Receptor Targeting: A Paradigm Shift

AZD6088 exemplified a transformative approach to muscarinic pharmacology by achieving unprecedented M1 subtype selectivity – a feat historically hampered by >90% sequence homology in orthosteric binding sites across M1-M5 receptors [1] [8]. Traditional muscarinic agonists (e.g., xanomeline) demonstrated clinical efficacy in Alzheimer's and schizophrenia but exhibited dose-limiting peripheral side effects mediated by M2 (bradycardia) and M3 (salivation, gastrointestinal hypermotility) receptor activation [1] [7]. Computational analyses revealed that AZD6088's conformationally constrained azabicyclic structure and hydrogen-bonding motifs facilitated preferential engagement with non-conserved extracellular loop residues of M1 receptors, reducing off-target binding [4] [9].

This selectivity translated to functional advantages in neurological models. Unlike non-selective agonists, AZD6088 activated M1-coupled Gq/11 signaling pathways – enhancing hippocampal long-term potentiation and cortical acetylcholine release – without activating Gi/o-coupled M2/M4 pathways or Gq-coupled M3 receptors governing peripheral smooth muscle contraction [1] [8]. The compound's emergence coincided with crystallographic breakthroughs (e.g., M1 receptor structures solved in 2016) that mapped allosteric binding pockets, enabling rational design of next-generation compounds exploiting topological differences beyond the orthosteric site [1] [10]. AZD6088 thus provided pharmacological proof-of-concept that functional M1 selectivity was achievable, catalysing development of structurally distinct agents like HTL0018318 (partial agonist) and positive allosteric modulators targeting the same receptor [3] [8].

Table 2: Comparative M1-Targeting Agents in Development

CompoundDeveloperMechanismStructural ClassClinical Status
AZD6088AstraZenecaM1 Partial AgonistAzabicyclic carboxylatePhase I (Inactive)
Xanomeline*Lilly/KarunaM1/M4 AgonistThiadiazolyl derivativeApproved (Schizophrenia)
HTL0018318Sosei HeptaresM1 Partial AgonistDiazaspirodecanonePhase I
GSK1034702GSKM1 Bitopic AgonistNot disclosedTerminated (Phase I)

* Included as benchmark; non-selective but clinically validated

Academic Significance of Partial Agonism in M1 Receptor Modulation

The partial agonist profile of AZD6088 (intrinsic activity ~50-70% of acetylcholine) conferred critical theoretical advantages over full agonists for CNS applications. Quantitative systems pharmacology models suggest partial agonists maintain receptor signaling within physiological ranges, reducing risks of receptor desensitization and excessive excitotoxicity observed with full agonists like xanomeline at high doses [1] [3]. This "activity modulation" rather than "maximal activation" aligned with the nuanced role of M1 receptors in cognition – where either insufficient or excessive activation impairs memory consolidation and synaptic plasticity [8] [9].

Molecular dynamics simulations of AZD6088-bound M1 receptors revealed distinct stabilization of intermediate receptor conformations. Unlike full agonists that fully collapse the orthosteric binding pocket, AZD6088 formed a balanced hydrogen-bond network with Asn382 (TM6) and Tyr404 (TM7) while leaving TM3/TM5 distances intermediate between inactive and active states [9]. This translated to submaximal Gq activation while still promoting β-arrestin recruitment – a signaling bias potentially beneficial for sustained cognitive effects without excessive calcium mobilization [1] [8].

The compound's physicochemical profile (cLogP ~2.2; 1 H-bond donor) exemplified optimal CNS penetrance principles, addressing earlier failures of quaternary ammonium muscarinic agonists. QSAR analyses confirmed that molecular volumes between 350-450 ų (AZD6088: 392 ų) maximized M1 binding affinity among azabicyclic agonists by allowing deep orthosteric site access while avoiding steric clashes with allosteric subpockets [9]. Subsequent M1 partial agonists have emulated this "Goldilocks volume" principle, underscoring AZD6088's role in defining optimal steric parameters for receptor engagement.

Properties

Product Name

AZD6088

IUPAC Name

ethyl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzimidazol-1-yl]piperidin-1-yl]-4-methylpiperidine-1-carboxylate

Molecular Formula

C21H36N4O3

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C21H36N4O3/c1-3-28-20(27)23-14-10-21(2,11-15-23)24-12-8-16(9-13-24)25-18-7-5-4-6-17(18)22-19(25)26/h16-18H,3-15H2,1-2H3,(H,22,26)/t17-,18-/m0/s1

InChI Key

IVJDEIANCSDDAO-ROUUACIJSA-N

Synonyms

AZD6088

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C)N2CCC(CC2)N3C4CCCCC4NC3=O

Isomeric SMILES

CCOC(=O)N1CCC(CC1)(C)N2CCC(CC2)N3[C@H]4CCCC[C@@H]4NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.